co-Codaprin

Overview

Description

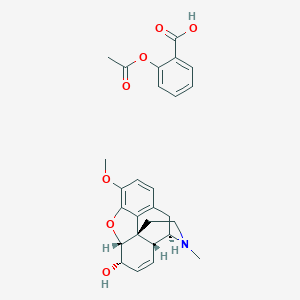

co-Codaprin is a combination medication that includes two active ingredients: acetylsalicylic acid (commonly known as aspirin) and codeine phosphate. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that helps reduce pain, fever, and inflammation. Codeine is an opioid analgesic that works by altering the way the brain and nervous system respond to pain. This combination is often used to treat moderate to severe pain when other pain relievers are not effective .

Synthetic Routes and Reaction Conditions:

Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.

Codeine: Codeine is derived from the opium poppy plant, Papaver somniferum.

Industrial Production Methods:

Types of Reactions:

Aspirin: Undergoes hydrolysis in the presence of water, breaking down into salicylic acid and acetic acid.

Codeine: Undergoes oxidation to form codeine N-oxide and reduction to form dihydrocodeine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

co-Codaprin has a wide range of applications in scientific research:

Mechanism of Action

Aspirin: Inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are responsible for pain, fever, and inflammation. By inhibiting COX, aspirin reduces these symptoms .

Codeine: Binds to opioid receptors in the brain and spinal cord, altering the perception of pain and emotional response to pain. It is metabolized into morphine, which enhances its analgesic effects .

Comparison with Similar Compounds

Acetaminophen-codeine: Similar in its use for pain relief but differs in its mechanism of action as acetaminophen is not an NSAID.

Ibuprofen-codeine: Another combination used for pain relief, but ibuprofen is a different NSAID with its own set of side effects and interactions.

Uniqueness:

- co-Codaprin is unique in its combination of an NSAID with an opioid, providing both anti-inflammatory and strong analgesic effects. This makes it particularly effective for treating pain associated with inflammation .

Biological Activity

Co-Codaprin is a combination medication that typically contains paracetamol (acetaminophen) and codeine phosphate . It is primarily used for the relief of moderate pain and has been a subject of various studies focusing on its pharmacological properties and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, safety profile, and relevant case studies.

This compound exerts its analgesic effects through the combined action of its components:

- Paracetamol : Acts centrally in the brain to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This results in decreased pain perception and fever reduction.

- Codeine : An opioid that binds to mu-opioid receptors in the central nervous system (CNS), altering the perception of pain and emotional response to pain. It also has antitussive properties, making it effective for cough suppression .

Efficacy

The efficacy of this compound has been evaluated in several clinical studies. A systematic review highlighted its effectiveness in managing various pain conditions, including post-operative pain, chronic pain, and migraines. The combination of paracetamol and codeine was found to provide superior analgesia compared to either component alone .

Table 1: Efficacy Studies on this compound

Safety Profile

While this compound is effective for pain management, it also carries risks, particularly associated with codeine use:

- Respiratory Depression : Codeine can cause serious respiratory issues, especially in vulnerable populations such as the elderly or those with pre-existing respiratory conditions .

- Dependence and Withdrawal : Long-term use can lead to tolerance and dependence. A qualitative study indicated that many users develop a psychological dependence on codeine when used beyond recommended guidelines .

- Adverse Effects : Common side effects include nausea, constipation, dizziness, and sedation. Serious adverse effects may include severe allergic reactions and liver damage from excessive paracetamol intake .

Table 2: Adverse Effects Associated with this compound

| Adverse Effect | Frequency | Severity Level |

|---|---|---|

| Nausea | Common | Mild |

| Constipation | Common | Mild |

| Respiratory Depression | Rare | Severe |

| Liver Damage | Rare (with overdose) | Severe |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Post-Surgical Pain Management : A case involving a patient recovering from knee surgery showed that this compound effectively managed pain while minimizing opioid-related side effects compared to pure opioid therapy.

- Chronic Pain Management : In another case study involving patients with chronic back pain, this compound provided significant relief when other non-opioid analgesics failed.

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHVCAYLZYGOX-FFHNEAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893917 | |

| Record name | Aspirin mixture with Codeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130320-48-8 | |

| Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)-, mixt. with 2-(acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130320-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin mixture with Codeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130320488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Codeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.